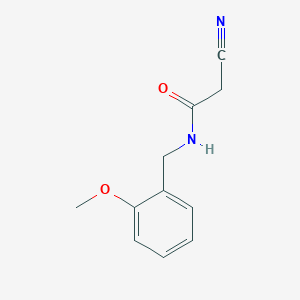

2-cyano-N-(2-methoxybenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyano-N-(2-methoxybenzyl)acetamide is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic systems. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds and their utility in heterocyclic synthesis. These compounds are valuable in the field of medicinal chemistry due to their potential biological activities.

Synthesis Analysis

The synthesis of related compounds, such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, involves the reaction of amino-cyano heterocycles with cyanoacetate derivatives to form cyanoacetamido precursors . These precursors can then undergo various synthetic pathways, including regioselective attacks and cyclization, to produce a diverse range of heterocyclic derivatives. The synthetic procedures are noted for their simplicity, often involving one-pot reactions under mild conditions, which is advantageous for the production of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a cyanoacetamido moiety, which is a common functional group in the synthesis of heterocyclic compounds. This moiety is reactive and can participate in multiple reaction pathways to create complex heterocyclic structures. The presence of a methoxybenzyl group suggests potential for electronic effects that could influence the reactivity and orientation of subsequent chemical reactions.

Chemical Reactions Analysis

The cyanoacetamido moiety in compounds similar to this compound is highly reactive and can engage in various chemical reactions. These reactions include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . The outcome of these reactions is the formation of heterocyclic compounds with different rings, such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin, which are significant in pharmaceutical chemistry.

Physical and Chemical Properties Analysis

Scientific Research Applications

Photoreactivity in Model Compounds

- Photoreactivity Study : Molecules with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide were studied for their photoreactivity. These compounds, under irradiation at 363 nm, showed a decomposition rate influenced by the type of linkage and substitution on the benzyl groups. The study highlights the influence of electronic characteristics on the photoreactivity of these compounds (Katritzky et al., 2003).

Antitumor Activities

- Anti-tumor Properties : Research has shown that derivatives of 2-cyano-N-(2-methoxybenzyl)acetamide, such as 5-acetamido-1-(methoxybenzyl) isatin, inhibit the proliferation of tumor cell lines and can induce apoptosis in leukemia cells. This highlights its potential as an antitumor agent (Zhang et al., 2019).

Enzymatic Reactions

- Enzymatic Reactions : The enzyme Lipase B from Candida antarctica was studied for its ability to catalyze the enantioselective transesterification of compounds structurally related to this compound. This has implications in synthesizing insect growth regulators (Brunet et al., 1999).

Metabolic Studies

- Metabolic Pathways : Studies on N-Benzylphenethylamines, which include N-2-methoxybenzylated compounds, have revealed insights into their metabolism in different species. Such studies are crucial for understanding the biotransformation of these compounds (Šuláková et al., 2021).

Synthesis and Chemical Reactivity

- Synthesis and Reactivity : The compound has been used as an important intermediate in the synthesis of various heterocyclic systems, indicating its versatility in chemical synthesis (Gouda et al., 2015).

Applications in Dye and Textile Industry

- Dye and Textile Applications : Derivatives of this compound have been used in the synthesis of novel antimicrobial dyes for textile finishing, showcasing its utility in industrial applications (Shams et al., 2011).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 2-cyano-N-(2-methoxybenzyl)acetamide is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .

Mechanism of Action

Target of Action

Cyanoacetamide derivatives, to which 2-cyano-n-(2-methoxybenzyl)acetamide belongs, are known to be precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It is known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

It is known that cyanoacetamide derivatives are important precursors for the synthesis of various organic heterocycles .

Result of Action

It is known that many derivatives of cyanoacetamide have diverse biological activities .

properties

IUPAC Name |

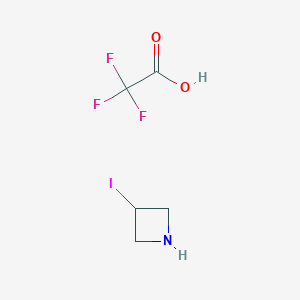

2-cyano-N-[(2-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-15-10-5-3-2-4-9(10)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIXCBJYTYTCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2545840.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride](/img/structure/B2545845.png)

![3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2545846.png)

![3-[2-Oxo-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2545852.png)

![Methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2545856.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)